molecular formula C27H21N5 B560111 ML228 CAS No. 1357171-62-0

ML228

Cat. No.: B560111
CAS No.: 1357171-62-0
M. Wt: 415.5
InChI Key: QNRODODTMXCRKU-UHFFFAOYSA-N
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Description

ML228, also known as CID-46742353, is a potent activator of the hypoxia-inducible factor (HIF) pathway. This compound has gained significant attention in scientific research due to its ability to activate HIF and its downstream targets, such as vascular endothelial growth factor (VEGF). This compound is structurally distinct from other known HIF activators, lacking the acidic functional group commonly found in prolyl hydroxylase domain (PHD) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML228 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a triazine scaffold, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

ML228 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Chemistry

ML228 serves as a molecular probe for studying the HIF pathway. Researchers utilize it to investigate the activation mechanisms of HIF and its downstream targets, particularly vascular endothelial growth factor (VEGF). Its ability to activate HIF has implications for understanding cellular responses to hypoxia .

Biology

In biological studies, this compound has been shown to enhance the expression of HIF-responsive genes. For instance, it stabilizes HIF-1α, which plays a crucial role in cellular adaptation to low oxygen levels. Studies have demonstrated that this compound can attenuate inflammatory pathways (e.g., IL-6 and TNF-α) in models of cerebral ischemia, highlighting its potential for neuroprotection .

Medicine

This compound's activation of the HIF pathway opens avenues for therapeutic applications in conditions such as ischemia and cancer. For example, it has been shown to promote recovery following spinal cord injury by enhancing HIF-1α and VEGF expression, which are critical for tissue regeneration and repair . Additionally, this compound has been explored for its effects on muscle regeneration in aging models, demonstrating its potential in regenerative medicine .

Table 1: Summary of this compound Applications

Field Application Key Findings
ChemistryMolecular probe for HIF pathway studiesEnhances understanding of HIF activation mechanisms
BiologyInvestigates cellular responses to hypoxiaAttenuates inflammatory pathways; promotes cell survival
MedicinePotential therapeutic agent for ischemia and cancerImproves recovery post-spinal cord injury; enhances muscle regeneration

Table 2: Case Studies Involving this compound

Study Objective Results
Cerebral Ischemia Model Assess effects on inflammationThis compound administration reduced IL-6 and TNF-α levels; improved neuronal survival
Spinal Cord Injury Evaluate recovery post-injuryIncreased expression of HIF-1α and VEGF; improved functional recovery measured by BBB scores
Aging Muscle Regeneration Investigate effects on muscle healingEnhanced regeneration observed with this compound treatment; increased muscle fiber formation

Mechanism of Action

ML228 activates the HIF pathway by stabilizing the HIF-α subunit, preventing its degradation under normoxic conditions. This leads to the accumulation of HIF-α, which dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) subunit. The HIF-α/ARNT complex then binds to hypoxia-responsive elements (HREs) in the DNA, promoting the transcription of target genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML228

This compound is unique in its structure, lacking the acidic functional group almost universally present in PHD inhibitors. This structural difference may be important for certain disease applications, making this compound a valuable tool for studying the HIF pathway and its therapeutic potential .

Biological Activity

ML228 is a small molecule identified as a potent activator of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular responses to low oxygen levels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to hypoxia, including cardiovascular, pulmonary, and neurological disorders.

The HIF pathway is essential for the regulation of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This compound operates by activating HIF-1α, which translocates to the nucleus and initiates the expression of target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1) .

Key Findings on Biological Activity

  • HIF Activation : this compound was shown to significantly enhance HIF-1α activity in vitro, indicating its role as a HIF activator. The compound was among the top performers in high-throughput screening assays designed to identify HIF activators .
  • Iron Chelation : The compound exhibits iron-chelating properties, which are crucial for its mechanism of action. The presence of excess iron was found to inhibit the activity of this compound, suggesting that its efficacy is linked to its ability to chelate iron .
  • Broad Pharmacological Profile : A comprehensive pharmacological evaluation revealed that this compound inhibited greater than 75% of radioligand binding in six assays when tested at a concentration of 10 μM. This suggests that while it primarily activates the HIF pathway, it may also interact with other molecular targets .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionObservations
HIF Activation Activates HIF-1α leading to increased VEGF and Glut1Significant enhancement in in vitro assays
Iron Chelation Chelates iron affecting HIF activityReduced activity in the presence of iron
Target Interactions Inhibits various GPCRs and kinases>75% inhibition in multiple assays
Cell Toxicity Evaluated for toxicity in relevant cell linesNo significant toxicity observed

Case Studies and Applications

Recent research has highlighted the potential applications of this compound in various clinical contexts:

  • Muscle Regeneration : A study indicated that restoration of HIF-1α nuclear translocation via this compound enhanced muscle regeneration in aging models, suggesting its utility in age-related muscle degeneration .
  • Collagen Accumulation : Another investigation demonstrated that this compound enhances collagen type-I accumulation in human gingival fibroblasts, indicating potential applications in tissue repair and regeneration .

Properties

IUPAC Name

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRODODTMXCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of ML228?

A1: this compound is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests this compound stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]

Q2: What are the downstream effects of this compound's interaction with the HIF pathway?

A2: this compound activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]

Q3: How does this compound's activation of the HIF pathway impact cellular processes?

A3: By promoting HIF-1α activity, this compound influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research papers do not include detailed spectroscopic data for this compound. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.

Q6: What is known about the stability and compatibility of this compound under various conditions?

A6: The provided research does not elaborate on the stability and compatibility of this compound under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]

Q8: Have computational methods been employed to study this compound?

A8: While the provided research doesn't detail specific computational studies on this compound, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into this compound's interactions with its target and guide further structural optimization.

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